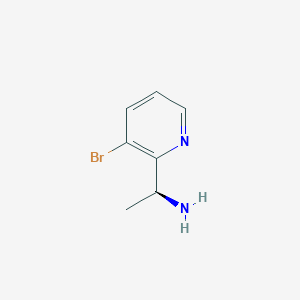

(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine” is a chemical compound with the CAS Number 1213113-97-3 . It has a linear formula of C7H9BrN2 . The compound is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring attached to an ethanamine group . The InChI code for this compound is 1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 201.07 . It is a pale-yellow to yellow-brown liquid .科学的研究の応用

Mechanism of Intramolecular Amination

The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, including (S)-1-(3-Bromopyridin-2-yl)ethan-1-amine, has been studied. This research revealed that the ring closure reaction in the auto-tandem amination involves either a Pd-catalyzed amination, a base-assisted nucleophilic aromatic substitution, or both, depending on the substrate. The aromaticity of the amidine, supported by theoretical calculations, plays a critical role in this process (Loones et al., 2007).

Synthesis and Antimicrobial Screening

A series of mannich bases involving this compound were synthesized and subjected to antimicrobial screening. These compounds showed potential as bio-active molecules, with some derivatives demonstrating potent antimicrobial properties against various bacteria and fungi (Desai et al., 2012).

Application in Organometallic Chemistry

The compound has been used in the synthesis of lithium and potassium amides of sterically demanding aminopyridines. These findings contribute significantly to organometallic chemistry, particularly in the context of catalysis and synthesis (Scott et al., 2004).

Formation of Pyridylcarbene Intermediates

Research on bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine 1, which decomposes to form pyridylcarbene intermediates by nitrogen expulsion, involves the use of this compound. This process results in various bromopyridine derivatives, highlighting its role in organic synthesis and intermediates formation (Abarca et al., 2006).

作用機序

特性

IUPAC Name |

(1S)-1-(3-bromopyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDQMJUOIHNSKT-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402141.png)

![1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride](/img/structure/B2402146.png)

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2402150.png)

![tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2402155.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2402158.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402161.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2402162.png)